molecular formula C15H15N7O2 B2616655 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1797144-63-8

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2616655
CAS RN: 1797144-63-8
M. Wt: 325.332
InChI Key: WFTJQXXABJSJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyrazole and tetrazole ring, making it an interesting target for synthesis and study.

Scientific Research Applications

Synthesis and Characterization

  • N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide and related compounds have been extensively studied for their synthesis and structural characterization. For instance, Lévai et al. (2002) explored the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, a process relevant to the formation of compounds structurally similar to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide (Lévai et al., 2002).
  • Liu et al. (2014) reported on the catalyst-free synthesis of related N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, indicating the potential for efficient synthesis of similar compounds (Liu et al., 2014).

Medicinal Chemistry Applications

  • The structural analogs of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide have been investigated for their potential biological applications. Saeed et al. (2015) synthesized a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Antiviral Activities

  • Related compounds have shown promising antiviral activities. Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles, demonstrating significant activities against bird flu influenza (H5N1), which suggests potential antiviral applications for similar compounds (Hebishy et al., 2020).

Antimicrobial and Antitumor Activities

  • The structural relatives of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide have been explored for their antimicrobial and antitumor properties. For example, Elmagd et al. (2017) utilized thiosemicarbazide derivatives in the synthesis of target heterocyclic compounds, assessing their antimicrobial activity (Elmagd et al., 2017).
  • Clark et al. (1995) investigated imidazotetrazinones, related to the compound , for their antitumor drug properties, highlighting the potential for similar compounds in cancer treatment (Clark et al., 1995).

properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c23-15(11-2-1-3-13(6-11)22-10-16-19-20-22)18-12-7-17-21(8-12)14-4-5-24-9-14/h1-3,6-8,10,14H,4-5,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTJQXXABJSJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.